molecular formula C7H8N2O3 B6246292 methyl 6-hydroxy-5-methylpyridazine-3-carboxylate CAS No. 2680529-61-5

methyl 6-hydroxy-5-methylpyridazine-3-carboxylate

Cat. No. B6246292
CAS RN: 2680529-61-5
M. Wt: 168.2
InChI Key:
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Description

Methyl 6-hydroxy-5-methylpyridazine-3-carboxylate (M6HMP-3C) is a heterocyclic compound belonging to the pyridazine family. It is a versatile molecule with a wide range of applications in scientific research and development. M6HMP-3C is a valuable tool for scientists due to its unique properties, such as its high stability, low cost, and strong reactivity. In addition, its wide range of chemical and biological activities has been explored in recent years.

Scientific Research Applications

Methyl 6-hydroxy-5-methylpyridazine-3-carboxylate has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in peptide synthesis. In addition, its unique structure has enabled it to be used as a building block in the synthesis of various organic compounds. Furthermore, methyl 6-hydroxy-5-methylpyridazine-3-carboxylate has been investigated for its potential applications in the fields of materials science, photochemistry, and drug discovery.

Mechanism of Action

Methyl 6-hydroxy-5-methylpyridazine-3-carboxylate has been found to interact with a variety of biological molecules, including proteins, enzymes, and DNA. Its unique structure enables it to bind to these molecules and modulate their activity. For example, methyl 6-hydroxy-5-methylpyridazine-3-carboxylate has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction can lead to an inhibition of the enzyme’s activity, which can have a range of effects on the nervous system.
Biochemical and Physiological Effects
methyl 6-hydroxy-5-methylpyridazine-3-carboxylate has been found to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cell lines, suggesting it may have potential applications in cancer therapy. In addition, it has been found to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of a variety of conditions. Furthermore, methyl 6-hydroxy-5-methylpyridazine-3-carboxylate has been found to have a protective effect against oxidative stress, which could be beneficial in the prevention of age-related diseases.

Advantages and Limitations for Lab Experiments

Methyl 6-hydroxy-5-methylpyridazine-3-carboxylate is a versatile molecule with a wide range of applications in scientific research and development. Its unique structure enables it to interact with a variety of biological molecules, making it a valuable tool for scientists. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to obtain pure samples of methyl 6-hydroxy-5-methylpyridazine-3-carboxylate, as it is prone to contamination. Additionally, it can be difficult to accurately measure the concentration of methyl 6-hydroxy-5-methylpyridazine-3-carboxylate in solutions, as it is prone to degradation.

Future Directions

Methyl 6-hydroxy-5-methylpyridazine-3-carboxylate has shown promise in a variety of scientific research applications, and there are a number of potential future directions for its use. For example, further research could be conducted to explore its potential applications in cancer therapy and drug discovery. Additionally, its use as a building block in the synthesis of organic compounds could be further investigated. Furthermore, its potential applications in materials science, photochemistry, and other fields could be explored. Finally, further research could be conducted to explore its potential to interact with other biological molecules, such as proteins, enzymes, and DNA.

Synthesis Methods

Methyl 6-hydroxy-5-methylpyridazine-3-carboxylate can be synthesized from the reaction of 2-hydroxy-5-methylpyridine-3-carboxylic acid (HMP-3C) and methyl iodide in acetonitrile. The reaction is carried out for 10 minutes at room temperature and yields a white solid. The product can be purified by recrystallization from methanol. This method is simple and cost-effective, and it has been used for the synthesis of methyl 6-hydroxy-5-methylpyridazine-3-carboxylate in several studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-hydroxy-5-methylpyridazine-3-carboxylate involves the reaction of 2,3-dimethylpyridazine with ethyl chloroformate and sodium hydroxide, followed by acidification and esterification with methanol and sulfuric acid.", "Starting Materials": [ "2,3-dimethylpyridazine", "ethyl chloroformate", "sodium hydroxide", "methanol", "sulfuric acid" ], "Reaction": [ "Step 1: 2,3-dimethylpyridazine is reacted with ethyl chloroformate and sodium hydroxide to form the corresponding carboxylic acid intermediate.", "Step 2: The reaction mixture is then acidified to protonate the carboxylic acid intermediate and form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then esterified with methanol and sulfuric acid to form methyl 6-hydroxy-5-methylpyridazine-3-carboxylate." ] }

CAS RN

2680529-61-5

Product Name

methyl 6-hydroxy-5-methylpyridazine-3-carboxylate

Molecular Formula

C7H8N2O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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